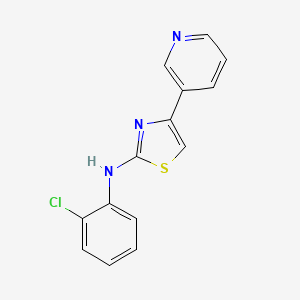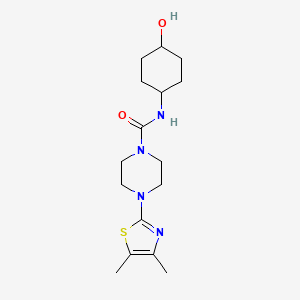![molecular formula C15H17NOS B6636734 2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
2-[(4-Phenylsulfanylphenyl)methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Phenylsulfanylphenyl)methylamino]ethanol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as PSEM, and it has been used in various studies due to its unique chemical properties. PSEM is a chiral compound, meaning that it exists in two different forms that are mirror images of each other. This characteristic makes PSEM an attractive molecule for scientific research, as it can have different effects depending on its spatial orientation.
Mecanismo De Acción
The mechanism of action of PSEM is not fully understood. However, it has been shown to interact with various receptors in the body, including serotonin receptors and dopamine receptors. PSEM has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
PSEM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PSEM has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, PSEM has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PSEM in lab experiments is its chiral nature, which allows for the study of enantioselective reactions. PSEM is also readily available and relatively easy to synthesize. However, one limitation of using PSEM is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving PSEM. One potential direction is the development of PSEM-based drugs for the treatment of various diseases. Another direction is the study of PSEM's interactions with various receptors in the body to better understand its mechanism of action. Additionally, the use of PSEM in enantioselective catalysis and chromatography is an area of ongoing research.
Métodos De Síntesis
The synthesis of PSEM involves the reaction of 4-phenylsulfanylbenzaldehyde with 2-aminoethanol in the presence of a reducing agent. The reaction produces PSEM as a racemic mixture of two enantiomers. The enantiomers can be separated using chiral chromatography to obtain pure enantiomers.
Aplicaciones Científicas De Investigación
PSEM has been used in various scientific studies due to its unique chemical properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PSEM has also been used as a chiral selector in enantioselective chromatography and as a ligand in asymmetric catalysis.
Propiedades
IUPAC Name |
2-[(4-phenylsulfanylphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABQAXCDYJUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenylsulfanylphenyl)methylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)

![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
